molecular formula C11H10FNO B14858949 1-Fluoro-3-(1-isocyanatocyclobutyl)benzene

1-Fluoro-3-(1-isocyanatocyclobutyl)benzene

Cat. No.: B14858949
M. Wt: 191.20 g/mol
InChI Key: LWMAHOJNPAQKBH-UHFFFAOYSA-N
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Description

1-Fluoro-3-(1-isocyanatocyclobutyl)benzene is an organic compound that features a benzene ring substituted with a fluoro group and an isocyanatocyclobutyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Fluoro-3-(1-isocyanatocyclobutyl)benzene typically involves the introduction of the fluoro and isocyanate groups onto a benzene ring. One common method involves the reaction of 1-fluoro-3-cyclobutylbenzene with phosgene to introduce the isocyanate group. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Safety measures are crucial due to the reactive nature of the isocyanate group.

Chemical Reactions Analysis

Types of Reactions

1-Fluoro-3-(1-isocyanatocyclobutyl)benzene can undergo various chemical reactions, including:

    Substitution Reactions: The fluoro group can be substituted by other nucleophiles under appropriate conditions.

    Addition Reactions: The isocyanate group can react with nucleophiles such as amines to form urea derivatives.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.

Common Reagents and Conditions

    Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.

    Addition: Amines or alcohols can react with the isocyanate group to form urea or carbamate derivatives.

    Oxidation/Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be employed.

Major Products Formed

    Substitution: Products with different substituents replacing the fluoro group.

    Addition: Urea or carbamate derivatives.

    Oxidation/Reduction: Various oxidized or reduced forms of the original compound.

Scientific Research Applications

1-Fluoro-3-(1-isocyanatocyclobutyl)benzene has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Fluoro-3-(1-isocyanatocyclobutyl)benzene involves its interaction with nucleophiles due to the presence of the isocyanate group. The isocyanate group can react with amines to form stable urea linkages, which can be useful in various chemical and biological applications. The fluoro group can influence the reactivity and stability of the compound, making it a valuable intermediate in synthetic chemistry .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Fluoro-3-(1-isocyanatocyclobutyl)benzene is unique due to the combination of the fluoro and isocyanatocyclobutyl groups, which impart distinct chemical properties and reactivity. This makes it a versatile compound for various synthetic and research applications.

Properties

Molecular Formula

C11H10FNO

Molecular Weight

191.20 g/mol

IUPAC Name

1-fluoro-3-(1-isocyanatocyclobutyl)benzene

InChI

InChI=1S/C11H10FNO/c12-10-4-1-3-9(7-10)11(13-8-14)5-2-6-11/h1,3-4,7H,2,5-6H2

InChI Key

LWMAHOJNPAQKBH-UHFFFAOYSA-N

Canonical SMILES

C1CC(C1)(C2=CC(=CC=C2)F)N=C=O

Origin of Product

United States

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